molecular formula C11H22ClNO2 B12373273 (R,E)-ethyl 2,5-dimethyl-4-(methylamino)hex-2-enoate hydrochloride

(R,E)-ethyl 2,5-dimethyl-4-(methylamino)hex-2-enoate hydrochloride

Cat. No.: B12373273
M. Wt: 235.75 g/mol
InChI Key: DOGUQADNNOKYBX-VDOXMPJBSA-N
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Description

(R,E)-ethyl 2,5-dimethyl-4-(methylamino)hex-2-enoate hydrochloride is a synthetic organic compound It is characterized by its unique structure, which includes an ethyl ester group, a dimethyl-substituted hexene backbone, and a methylamino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-ethyl 2,5-dimethyl-4-(methylamino)hex-2-enoate hydrochloride typically involves multiple steps:

    Formation of the Hexene Backbone: The initial step involves the formation of the hexene backbone through a series of aldol condensations and subsequent reductions.

    Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution reactions, often using methylamine as the nucleophile.

    Esterification: The final step involves the esterification of the intermediate compound with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.

    Catalytic Hydrogenation: This step is used to reduce any unsaturated intermediates, ensuring the formation of the desired hexene backbone.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the double bond in the hexene backbone, converting it to a saturated hexane derivative.

    Substitution: The ethyl ester group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    N-oxides: Formed through oxidation of the methylamino group.

    Saturated Derivatives: Resulting from the reduction of the double bond.

    Substituted Esters: Formed through nucleophilic substitution at the ester group.

Scientific Research Applications

Chemistry

In chemistry, (R,E)-ethyl 2,5-dimethyl-4-(methylamino)hex-2-enoate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of (R,E)-ethyl 2,5-dimethyl-4-(methylamino)hex-2-enoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methylamino group may participate in hydrogen bonding with active site residues, while the ethyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,5-dimethylhex-2-enoate: Lacks the methylamino group, resulting in different reactivity and applications.

    Methyl 2,5-dimethyl-4-(methylamino)hex-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    2,5-Dimethyl-4-(methylamino)hex-2-enoic acid: Contains a carboxylic acid group instead of an ester.

Uniqueness

(R,E)-ethyl 2,5-dimethyl-4-(methylamino)hex-2-enoate hydrochloride is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both the methylamino and ethyl ester groups allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

ethyl (E,4R)-2,5-dimethyl-4-(methylamino)hex-2-enoate;hydrochloride

InChI

InChI=1S/C11H21NO2.ClH/c1-6-14-11(13)9(4)7-10(12-5)8(2)3;/h7-8,10,12H,6H2,1-5H3;1H/b9-7+;/t10-;/m0./s1

InChI Key

DOGUQADNNOKYBX-VDOXMPJBSA-N

Isomeric SMILES

CCOC(=O)/C(=C/[C@@H](C(C)C)NC)/C.Cl

Canonical SMILES

CCOC(=O)C(=CC(C(C)C)NC)C.Cl

Origin of Product

United States

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